Licoisoflavanone
Overview
Description
Synthesis Analysis
The synthesis of licoisoflavanone involves key enzymes such as cytochrome P450 monooxygenases, which catalyze critical steps in the biosynthesis of the isoflavonoid skeleton. Studies have identified enzymes like 2-hydroxyisoflavanone synthase and licodione synthase, which catalyze the hydroxylation and aryl migration in flavanones to form isoflavones, crucial steps in the synthesis pathway of licoisoflavanone (Akashi, Aoki, & Ayabe, 1999); (Otani, Takahashi, Furuya, & Ayabe, 1994).
Molecular Structure Analysis
The molecular structure of licoisoflavanone is characterized by the presence of a flavanone backbone, which undergoes specific modifications such as hydroxylation and aryl migration to form the unique isoflavonoid structure. The structure of these compounds has been elucidated through mass spectrometry and other analytical techniques, providing insights into the complex biosynthetic pathways involved in their formation.
Chemical Reactions and Properties
Licoisoflavanone and related compounds participate in a variety of chemical reactions, primarily through the action of cytochrome P450 enzymes, which introduce functional groups and catalyze the rearrangement of molecular structures. These reactions are crucial for the formation of the bioactive isoflavonoid compounds found in licorice and other leguminous plants. The chemical properties of licoisoflavanone derivatives are influenced by their specific functional groups, which can affect their biological activity and interaction with other molecules.
Physical Properties Analysis
The physical properties of licoisoflavanone, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and the presence of specific functional groups. These properties can influence the compound's stability, reactivity, and biological availability, impacting its potential applications in various fields.
Chemical Properties Analysis
Licoisoflavanone exhibits a range of chemical properties due to its unique structure, including antioxidant and anti-inflammatory activities. These properties are attributed to the specific arrangement of hydroxyl groups and other functional groups within the molecule, which can interact with biological systems to modulate various pathways and processes (Frattaruolo et al., 2019).
Scientific Research Applications
Anti-inflammatory and Antioxidant Properties : Licoisoflavanone from Glycyrrhiza glabra L. shows potential as a new scaffold in anti-inflammatory drug research, attributed to its antioxidant and anti-inflammatory activities. This compound modulates the NF-kB/MAPK pathway, suggesting its use in developing treatments for inflammatory conditions (Frattaruolo et al., 2019).
Cancer Chemopreventive Potential : Licoisoflavanone may serve as a lead for developing potential cancer chemopreventive agents. Its potent anticancer effects, especially on human nasopharyngeal cancer cells, highlight its potential as a lead drug for developing treatment strategies (Xiao et al., 2021; Liu et al., 2022).
Antidiabetic Properties : As a natural compound with PPARα agonist activity, licoisoflavanone may be useful in treating diabetes by lowering blood glucose levels and improving insulin sensitivity (Du et al., 2017).
Anti-Helicobacter pylori Activity : Flavonoids from licorice extract, including licoisoflavanone, show inhibitory activity against Helicobacter pylori growth. This suggests their potential as chemopreventive agents for peptic ulcer or gastric cancer in H. pylori-infected individuals (Fukai et al., 2002).
Antibacterial Properties : Licoisoflavanone exhibits potent antibacterial activities against oral pathogens like Streptococcus mutans, Streptococcus sobrinus, and Porphyromonas gingivalis, indicating its therapeutic potential for oral infections (Villinski et al., 2014; Gafner et al., 2011).
Metabolism and Biosynthesis : Studies have shown that licoisoflavanone undergoes phase II metabolism in rats, and enzymes like CYP81E1 and CYP93C2 are involved in its biosynthesis in plants (Wang et al., 2015; Akashi et al., 1998; Akashi et al., 1999).
Future Directions
The biotransformation of licoisoflavanone and other bioactive phenolic constituents from licorice contributes to expanding the chemical diversity of phenolic compounds . Compounds 1 and 12 exhibited considerable cytotoxic activities against all the cell lines investigated, suggesting they may serve as leads for the development of potential cancer chemopreventive agents .
properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPLDZUOFZXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984564 | |
Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licoisoflavanone | |
CAS RN |
66067-26-3 | |
Record name | 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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